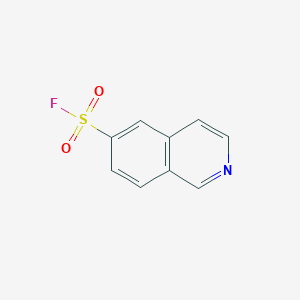

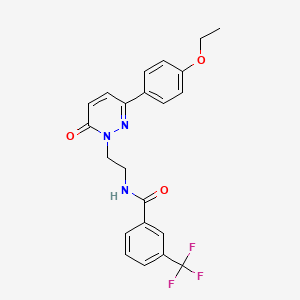

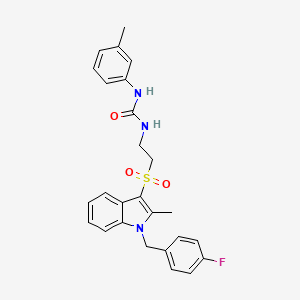

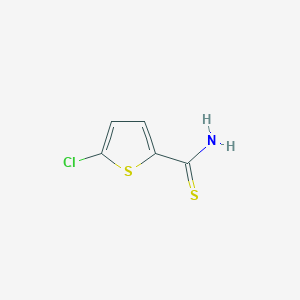

![molecular formula C11H18N2OS B2549850 N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine CAS No. 2202461-87-6](/img/structure/B2549850.png)

N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine” is a compound that contains a thiazole ring. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

The synthesis of thiazole derivatives has been widely studied. For instance, 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of thiazole derivatives, including “N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine”, can be characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The aromaticity is estimated by the chemical shift of the ring proton, which absorbs between 7.27 and 8.77 ppm .Chemical Reactions Analysis

Thiazole derivatives have been found to undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazoles, including our compound of interest, have been investigated for their antimicrobial potential. Researchers have explored derivatives of thiazole rings as potential agents against bacteria, fungi, and viruses . While specific studies on our compound are scarce, its structural features suggest it might exhibit antimicrobial effects.

Antitumor and Cytotoxic Activity

Thiazoles have shown promise as antitumor and cytotoxic agents. For instance, certain thiazole-containing compounds have demonstrated potent effects against human tumor cell lines . Investigating the cytotoxicity of our compound could reveal its potential in cancer therapy.

Biological Relevance

Thiazoles play a crucial role in biologically active molecules. Notably, they are present in clinically used anticancer drugs like Dabrafenib, Dasatinib, and Ixabepilone . Our compound’s unique structure may contribute to similar biological activities.

Antiretroviral Potential

While not directly studied for our compound, related thiazoles (such as Ritonavir) exhibit antiretroviral effects. Investigating its impact on retroviruses could be enlightening .

Chemical Reaction Accelerators

Thiazoles serve as building blocks for various chemical compounds, including dyes, sulfur drugs, and biocides. Their reactivity makes them valuable in chemical synthesis .

Thiamine (Vitamin B1) Precursor

Interestingly, the thiazole ring naturally occurs in Vitamin B1 (thiamine). Thiamine plays a vital role in energy metabolism and nervous system function. Our compound’s structural similarity to thiamine suggests potential bioactivity .

Direcciones Futuras

Propiedades

IUPAC Name |

N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2OS/c1-8-7-15-11(12-8)14-10-6-4-5-9(10)13(2)3/h7,9-10H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAPRCKARMANGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)OC2CCCC2N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-chlorophenyl)azepan-1-yl)ethanone](/img/structure/B2549770.png)

![1-[(4-bromophenyl)sulfonyl]-3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole](/img/structure/B2549771.png)

![1-(3-fluorophenyl)-N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2549774.png)

![2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N~1~-(3,5-dimethylphenyl)acetamide](/img/structure/B2549781.png)

![N-[4-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B2549786.png)

![2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2549788.png)